1-Cyclohexylprop-2-yn-1-ol

Description

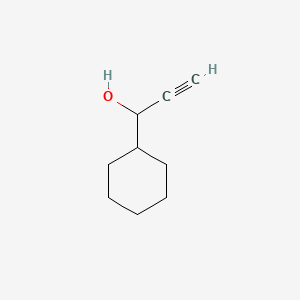

1-Cyclohexylprop-2-yn-1-ol is an organic compound with the molecular formula C₉H₁₄O. It is characterized by a cyclohexyl group attached to a propyn-1-ol moiety. This compound is known for its unique structure, which combines an alkyne and an alcohol functional group, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name |

1-cyclohexylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-9(10)8-6-4-3-5-7-8/h1,8-10H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJHRFATHWISFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962029 | |

| Record name | 1-Cyclohexylprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4187-88-6 | |

| Record name | α-Ethynylcyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4187-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyn-1-ol, 1-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexylprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylprop-2-yn-1-ol can be synthesized through various methods. One common approach involves the reaction of cyclohexylacetylene with formaldehyde in the presence of a base, followed by reduction. The reaction conditions typically include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Aqueous or alcoholic medium

Temperature: Room temperature to moderate heating

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction under controlled conditions.

Chemical Reactions Analysis

1-Cyclohexylprop-2-yn-1-ol undergoes various chemical reactions due to the presence of both alkyne and alcohol functional groups.

Oxidation:

Reagents: Potassium permanganate, chromium trioxide

Conditions: Acidic or basic medium

Products: Cyclohexylprop-2-ynoic acid or cyclohexylprop-2-ynone

Reduction:

Reagents: Lithium aluminum hydride, sodium borohydride

Conditions: Anhydrous solvents like ether or tetrahydrofuran

Products: 1-Cyclohexylprop-2-en-1-ol or 1-Cyclohexylpropane-1-ol

Substitution:

Reagents: Hydrogen halides (e.g., HBr, HCl)

Conditions: Room temperature or mild heating

Products: 1-Cyclohexyl-2-halo-1-propanol

Scientific Research Applications

Chemical Applications

1-Cyclohexylprop-2-yn-1-ol serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique alkyne and alcohol functional groups enable it to participate in various chemical reactions.

Synthesis of Pharmaceuticals and Agrochemicals

The compound is utilized in the preparation of pharmaceuticals and agrochemicals. For instance, it has been investigated as a precursor for developing biologically active compounds, including prostaglandin derivatives which are crucial in pharmacology due to their diverse physiological effects .

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Precursor for prostaglandin derivatives |

| Agrochemicals | Intermediate in pesticide synthesis |

Biological Applications

Research into the biological activity of this compound highlights its potential antimicrobial and antifungal properties. Studies have indicated that compounds with similar structures can inhibit the growth of various pathogens.

Case Study: Antimicrobial Activity

A study focused on synthesizing gingerol-based analogs demonstrated that compounds with alkyne functionalities exhibited significant antimicrobial activity against Pseudomonas aeruginosa, suggesting that this compound could be similarly effective .

Medical Applications

In medicine, this compound is explored as a building block for new therapeutic agents. Its structural features allow for modifications that can enhance biological activity or improve drug delivery systems.

Drug Delivery Systems

The compound's alcohol group can undergo nucleophilic substitution reactions, making it suitable for designing drug delivery systems that require precise targeting mechanisms.

| Medical Application | Potential Benefits |

|---|---|

| Therapeutic Agents | Enhanced efficacy through structural modifications |

| Drug Delivery Systems | Improved targeting capabilities |

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications extend to formulating coatings, adhesives, and polymers due to its reactive functional groups.

Case Study: Coatings and Adhesives

The compound's reactivity allows it to be incorporated into polymer matrices, enhancing the performance characteristics of coatings and adhesives used in various applications.

| Industrial Use | Specific Applications |

|---|---|

| Specialty Chemicals | Production of polymers |

| Coatings & Adhesives | Formulation enhancements |

Mechanism of Action

The mechanism of action of 1-Cyclohexylprop-2-yn-1-ol is primarily influenced by its functional groups. The alkyne group can participate in cycloaddition reactions, while the alcohol group can undergo nucleophilic substitution and oxidation-reduction reactions. These interactions enable the compound to act as a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

1-Cyclohexylprop-2-yn-1-ol can be compared with other similar compounds, such as:

1-Cyclohexyl-2-propyn-1-ol: Similar structure but with different substitution patterns.

Cyclohexylmethanol: Lacks the alkyne group, resulting in different reactivity.

Propargyl alcohol: Contains an alkyne group but lacks the cyclohexyl moiety.

The uniqueness of this compound lies in its combination of an alkyne and an alcohol group, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

1-Cyclohexylprop-2-yn-1-ol is an organic compound characterized by the molecular formula C₉H₁₄O. Its unique structure combines an alkyne and an alcohol functional group, which has garnered interest in various fields, including organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is influenced by its functional groups. The alkyne group can participate in cycloaddition reactions, while the alcohol group may undergo nucleophilic substitution and oxidation-reduction reactions. These interactions allow the compound to act as a versatile intermediate in various biological processes.

Key Mechanisms

- Alkyne Group : Engages in cycloaddition reactions that can form new carbon-carbon bonds.

- Alcohol Group : Capable of participating in nucleophilic attacks and serving as a leaving group in substitution reactions.

Biological Activity

Research has indicated that this compound exhibits several biological activities, particularly antimicrobial and antifungal properties. These activities suggest potential applications in developing therapeutic agents.

Antimicrobial Properties

Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Preliminary results indicate effectiveness against common fungal pathogens, suggesting its potential use in treating fungal infections .

Research Findings

Several studies have investigated the biological activity of this compound, revealing promising results:

Case Studies

A notable case study explored the synthesis of derivatives of this compound and their biological evaluation. The study highlighted the compound's ability to be modified for enhanced potency against specific microbial targets. Another investigation focused on its role as an intermediate in synthesizing more complex pharmaceutical compounds, showcasing its versatility in medicinal chemistry applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.